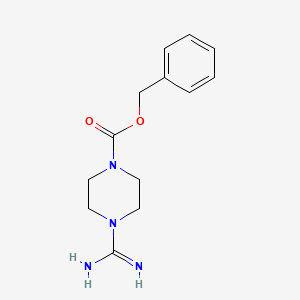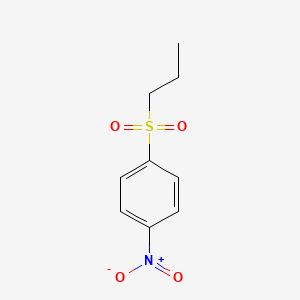![molecular formula C21H25ClN2O3 B2670626 1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215755-29-5](/img/structure/B2670626.png)
1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule, the type and length of chemical bonds, and the shape of the molecule.Chemical Reactions Analysis
This would involve studying the reactions the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Research on imidazole derivatives, such as those incorporating methoxyphenyl groups, has shown significant potential in corrosion inhibition for mild steel in acidic solutions. These compounds demonstrate high corrosion inhibition efficiency, suggesting their practical application in protecting metals against corrosion (Prashanth et al., 2021).
Host-Guest Chemistry
- Versatile Host for Anions : Imidazole derivatives have been explored as hosts for anions, indicating their utility in creating complex structures through non-covalent interactions. This research highlights the structural versatility and potential applications in molecular recognition and sensor design (Nath & Baruah, 2012).
Synthesis and Material Science
- Synthesis and Properties of Imidazole Derivatives : The synthesis and comprehensive analysis of tetra substituted imidazoles have been documented, showcasing their spectroscopic properties and potential applications in material science. These findings contribute to the development of new materials with tailored properties (Ahmad et al., 2018).
Biological Applications
- Antimicrobial Evaluation : Studies on imidazole derivatives have also explored their antimicrobial properties. For example, specific compounds have shown significant in-vitro antibacterial and antifungal activities, underlining their potential in developing new antimicrobial agents (Khanage et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, radioactivity, and environmental impact.
Orientations Futures
This would involve predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.
I hope this general approach helps you in your study of chemical compounds. If you have specific compounds or topics you’d like information on, feel free to ask!
Propriétés
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-2-(oxolan-2-yl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-24-18-10-4-5-11-19(18)25-15-7-13-23-17-9-3-2-8-16(17)22-21(23)20-12-6-14-26-20;/h2-5,8-11,20H,6-7,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGKDBPVYRZNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CCCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

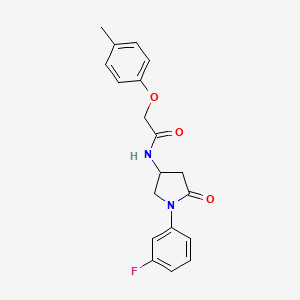
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)
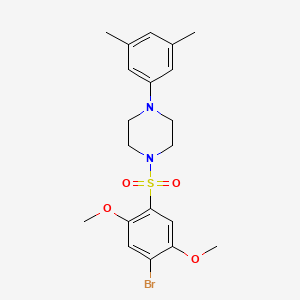
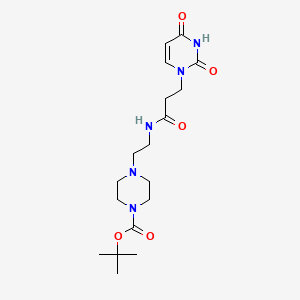
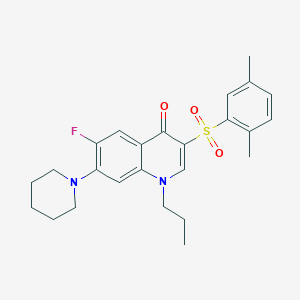
![1-(2-chloro-6-fluorobenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670549.png)
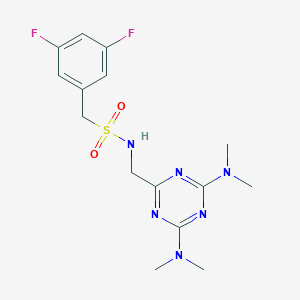
![3-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670551.png)
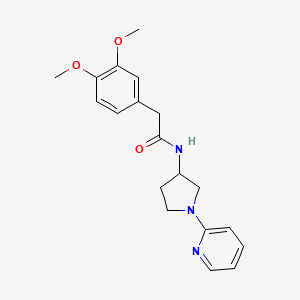
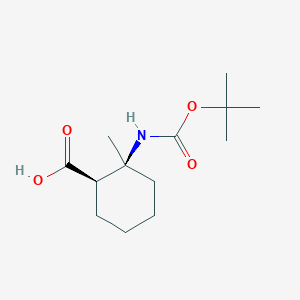

![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)
